3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Overview
Description
This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Antihypertensive Agent Development
- A study by Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which included structures similar to 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride, and found promising antihypertensive activity in some compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Library Synthesis for Medicinal Chemistry
- Baindur et al. (2003) described an efficient solution-phase parallel synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, showcasing the versatility of this compound class in medicinal chemistry (Baindur, Chadha, & Player, 2003).
Potential for Parkinson's Disease Treatment
- Vu et al. (2004) investigated derivatives of [1,2,4]triazolo[1,5-c]pyrimidine as potent adenosine A(2a) receptor antagonists, indicating potential application in treating Parkinson's disease (Vu et al., 2004).
Hypoglycemic Agent Exploration
- Wu et al. (1990) synthesized tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, a structure related to 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride, but found them lacking significant hypoglycemic activity (Wu, Maccoss, Ikeler, Hirshfield, Arison, & Tolman, 1990).
Investigation of Antagonist Activity
- Watanabe et al. (1992) prepared a series of compounds with structures related to this chemical, exploring their 5-HT2 antagonist activity in the context of potential therapeutic applications (Watanabe et al., 1992).
properties
IUPAC Name |
3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7.2ClH/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16;;/h7,11H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMPNPTWIVPYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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